molecular formula C24H31N5O3 B5161638 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B5161638
M. Wt: 437.5 g/mol
InChI Key: WHPHGNMQACCPSN-UHFFFAOYSA-N
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Description

This compound is a piperazine-based acetamide derivative featuring a 4-ethylpiperazine moiety linked via an acetyl group to a 3-oxopiperazine ring. The terminal N-(naphthalen-1-yl)acetamide group introduces significant aromatic bulk, which may enhance binding interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name

2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-2-27-12-14-28(15-13-27)17-23(31)29-11-10-25-24(32)21(29)16-22(30)26-20-9-5-7-18-6-3-4-8-19(18)20/h3-9,21H,2,10-17H2,1H3,(H,25,32)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPHGNMQACCPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted naphthalene compounds.

Scientific Research Applications

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-acetamide derivatives. Structural variations in substituents on the piperazine ring and the aryl/heteroaryl acetamide group significantly influence physicochemical properties and biological activity. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations on the Piperazine Ring

N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide ()

  • Key Differences : The terminal aryl group is 4-chlorophenyl instead of naphthalen-1-yl.
  • Impact : The chlorophenyl group reduces molecular weight (421.93 g/mol vs. ~463 g/mol for the target compound) and may alter lipophilicity (Cl substituent vs. naphthyl). This could affect membrane permeability and target selectivity .

2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide () Key Differences: The 4-ethylpiperazine is replaced with 4-benzylpiperazine, and the aryl group is 3-(trifluoromethyl)phenyl. The trifluoromethyl group adds electron-withdrawing effects and lipophilicity (logP ~3.5), which may improve metabolic stability but reduce solubility .

(E)-2-(4-Ethylpiperazin-1-yl)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide () Key Differences: The naphthyl group is replaced with a 4-substituted phenyl linked to an indole-derived moiety. This highlights the role of the ethylpiperazine group in modulating apoptosis pathways .

Modifications to the Acetamide Core

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide ()

  • Key Differences : The 4-ethylpiperazine group is replaced with chloroacetyl.
  • Impact : The chloroacetyl group introduces electrophilic reactivity, possibly acting as an alkylating agent. This structural change shifts the compound’s mechanism from receptor modulation to covalent inhibition, limiting therapeutic utility due to off-target effects .

N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ()

  • Key Differences : The 3-oxopiperazine ring is absent, and the aryl group is 4-fluorophenyl.
  • Impact : The simplified structure reduces molecular complexity but retains the fluorophenyl group’s lipophilicity, which is advantageous for central nervous system (CNS) penetration. This suggests divergent therapeutic applications compared to the target compound .

Structural and Pharmacokinetic Comparison Table

Compound Name Piperazine Substituent Aryl Group Molecular Weight (g/mol) Key Properties/Biological Activity Source
Target Compound 4-Ethylpiperazine Naphthalen-1-yl ~463 High lipophilicity (logP ~4.2), potential kinase inhibition -
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide 4-Ethylpiperazine 4-Chlorophenyl 421.93 Moderate solubility, possible anticancer activity
2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-Benzylpiperazine 3-(Trifluoromethyl)phenyl 517.55 Enhanced metabolic stability, high receptor affinity
(E)-2-(4-Ethylpiperazin-1-yl)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide 4-Ethylpiperazine Indole-acetyl phenyl ~450 Pro-apoptotic activity in AML cells
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide Chloroacetyl 4-Methylphenyl 339.77 Alkylating agent, limited therapeutic use

Key Research Findings

  • Role of 4-Ethylpiperazine : The ethyl group balances solubility and lipophilicity, making it a preferred substituent for compounds targeting intracellular enzymes (e.g., kinases) or GPCRs .
  • Naphthalen-1-yl vs. Other Aryl Groups : The naphthyl group in the target compound provides superior aromatic stacking compared to chlorophenyl or fluorophenyl, which may enhance binding to hydrophobic pockets in protein targets .
  • Metabolic Stability : Compounds with trifluoromethyl or benzyl groups () exhibit longer half-lives in vitro but may face challenges in solubility during formulation .

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